molecular formula C6H6O5 B6363703 Acetoformic anhydride CAS No. 150670-96-5

Acetoformic anhydride

Cat. No.: B6363703
CAS No.: 150670-96-5
M. Wt: 158.11 g/mol
InChI Key: GAPVBMQBWAUBHC-UHFFFAOYSA-N
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Description

Acetoformic anhydride, also known as acetic formic anhydride, is an organic compound with the chemical formula C₃H₄O₃. It is a mixed anhydride of acetic acid and formic acid. This compound is a colorless liquid that is used primarily as a formylating agent in organic synthesis .

Preparation Methods

Acetoformic anhydride can be synthesized through several methods:

    Reaction of Sodium Formate with Acetyl Chloride: This method involves reacting sodium formate with acetyl chloride in anhydrous diethyl ether at temperatures between 23-27°C.

    Reaction of Acetic Anhydride with Formic Acid: Another method involves the reaction of acetic anhydride with formic acid at 0°C.

Chemical Reactions Analysis

Acetoformic anhydride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of acetoformic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile (such as an amine, alcohol, or water) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (acetic acid or formic acid) and forming the final product (such as a formylated compound or ester) .

Comparison with Similar Compounds

Acetoformic anhydride can be compared with other similar compounds, such as:

    Acetic Anhydride: Acetic anhydride is a symmetrical anhydride of acetic acid and is commonly used in acetylation reactions.

    Formic Anhydride: Formic anhydride is a symmetrical anhydride of formic acid.

    Acetic Oxalic Anhydride: This is another mixed anhydride, formed from acetic acid and oxalic acid.

This compound is unique due to its ability to introduce both acetyl and formyl groups into molecules, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-oxopropanoyl 2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVBMQBWAUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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